2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)-

CAS No.: 75876-62-9

Cat. No.: VC4126114

Molecular Formula: C15H12ClN3S

Molecular Weight: 301.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75876-62-9 |

|---|---|

| Molecular Formula | C15H12ClN3S |

| Molecular Weight | 301.8 g/mol |

| IUPAC Name | 4-(4-aminophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C15H12ClN3S/c16-12-3-1-2-4-13(12)18-15-19-14(9-20-15)10-5-7-11(17)8-6-10/h1-9H,17H2,(H,18,19) |

| Standard InChI Key | YMWYTLNJMLVBJL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)N)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)N)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

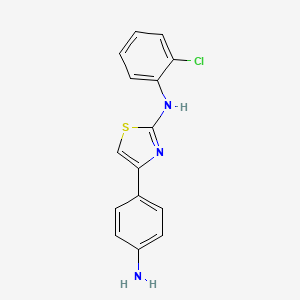

The compound’s core consists of a 1,3-thiazole ring substituted at C4 with a 4-aminophenyl group and at N2 with a 2-chlorophenyl moiety. Key structural attributes include:

-

Thiazole Ring: A five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3, respectively.

-

4-Aminophenyl Group: Introduces electron-donating properties via the para-amino group, potentially enhancing solubility and bioactivity .

-

N-(2-Chlorophenyl) Substituent: The ortho-chloro group confers steric hindrance and electron-withdrawing effects, which may influence binding affinity in biological systems .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 75876-62-9 | |

| Molecular Formula | ||

| Molecular Weight | 301.8 g/mol | |

| SMILES | C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)N)Cl | |

| InChI Key | JYRVXVCWNFQOQH-UHFFFAOYSA-N |

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 2-thiazolamine derivatives generally follows a two-step protocol:

-

Thiazole Ring Formation: Condensation of α-bromoketones with thiourea under reflux conditions. For example, 2-bromo-1-(4-chlorophenyl)ethanone reacts with thiourea in methanol to yield 2-amino-4-(4-chlorophenyl)thiazole .

-

N-Functionalization: Subsequent coupling of the 2-aminothiazole intermediate with 2-chlorophenyl reagents. In analogous syntheses, potassium carbonate in DMF facilitates nucleophilic aromatic substitution or amide bond formation .

Representative Reaction Scheme:

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include N–H stretches (3268 cm⁻¹ for amines), C–S–C vibrations (1498 cm⁻¹), and C–Cl stretches (723 cm⁻¹) .

-

¹H NMR: Distinct signals for aromatic protons (δ 7.2–7.8 ppm), NH₂ groups (δ 9.0 ppm), and thiazole CH (δ 7.3 ppm) .

-

Mass Spectrometry: Molecular ion peaks at m/z 301.8 (M⁺) confirm the molecular weight.

Physicochemical Properties

Solubility and Stability

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the aminophenyl group, with limited solubility in water .

-

Melting Point: Analogous compounds exhibit melting points between 154–171°C , suggesting similar thermal behavior.

-

Stability: Susceptible to oxidation at the primary amine; storage under inert atmosphere is recommended .

Table 2: Comparative Physicochemical Data

Biological Activity and Mechanistic Insights

Case Study: Analogous Thiazole Derivatives

Antimicrobial Activity

Thiazole derivatives bearing halogenated aryl groups exhibit broad-spectrum activity:

-

Bacterial Strains: MIC values of 8–32 μg/mL against S. aureus and E. coli .

-

Fungal Pathogens: Inhibition of C. albicans growth at 16–64 μg/mL .

Industrial and Pharmaceutical Applications

Drug Development

-

Scaffold Optimization: The 2-aminothiazole core is a privileged structure in kinase inhibitor design (e.g., dasatinib analogs) .

-

Combination Therapies: Hybrid molecules incorporating thiazole and sulfonamide moieties show synergistic effects .

Specialty Chemicals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume